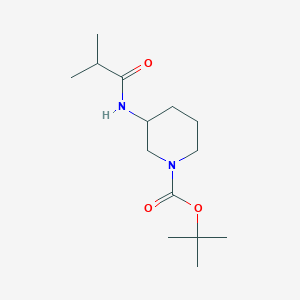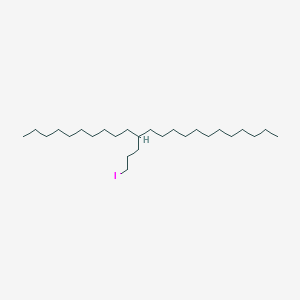
11-(3-Iodopropyl)tricosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(3-Iodopropyl)tricosane: is an organic compound with the molecular formula C26H53I It is a long-chain alkane with an iodine atom attached to the 11th carbon of the tricosane backbone through a three-carbon propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Iodopropyl)tricosane typically involves the alkylation of tricosane with 3-iodopropyl halide. The reaction can be carried out under reflux conditions in an inert solvent such as toluene. A base, such as sodium hydride or potassium carbonate, is often used to deprotonate the tricosane, facilitating the nucleophilic substitution reaction with the 3-iodopropyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 11-(3-Iodopropyl)tricosane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: 11-(3-Aminopropyl)tricosane.
Reduction: Tricosane.
Oxidation: 11-(3-Hydroxypropyl)tricosane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 11-(3-Iodopropyl)tricosane is used as an intermediate in organic synthesis, particularly in the preparation of other functionalized long-chain alkanes. It serves as a building block for the synthesis of complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its long alkyl chain and functional group make it suitable for surface modification and the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 11-(3-Iodopropyl)tricosane depends on the specific chemical reactions it undergoes In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain
Vergleich Mit ähnlichen Verbindungen
Tricosane: A straight-chain alkane with no functional groups.
11-(3-Chloropropyl)tricosane: Similar structure but with a chlorine atom instead of iodine.
11-(3-Bromopropyl)tricosane: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 11-(3-Iodopropyl)tricosane is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to chlorine and bromine. This makes it more reactive in substitution reactions and provides distinct chemical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C26H53I |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
11-(3-iodopropyl)tricosane |
InChI |
InChI=1S/C26H53I/c1-3-5-7-9-11-13-14-16-18-20-23-26(24-21-25-27)22-19-17-15-12-10-8-6-4-2/h26H,3-25H2,1-2H3 |
InChI-Schlüssel |
OBUICBAVGZFGOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)



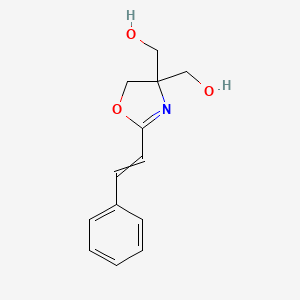
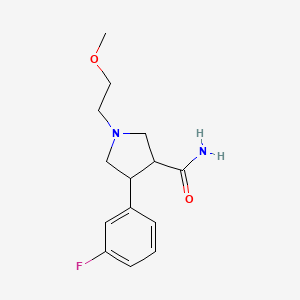
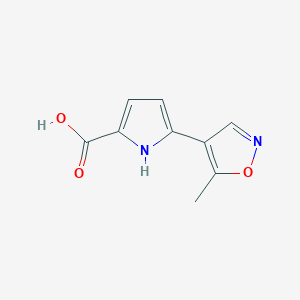
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)

![[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)

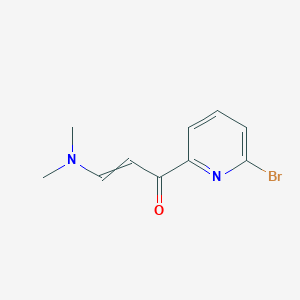
![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
